methyl methylphosphonic acid
Overview
Description
methyl methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methoxy group, a methyl group, and a hydroxyl group. This compound is a member of the phosphinic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl methylphosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of methoxy(methyl)phosphinic acid often involves large-scale hydrolysis processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The choice of starting materials and reaction pathways can vary depending on the desired application and cost considerations.
Chemical Reactions Analysis
Types of Reactions
methyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. For example, the methoxy group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
The reactions of methoxy(methyl)phosphinic acid typically require specific reagents and conditions. For instance, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts or solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of methoxy(methyl)phosphinic acid can yield phosphonic acids, while substitution reactions can produce various phosphinic acid derivatives .
Scientific Research Applications
methyl methylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methoxy(methyl)phosphinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
methyl methylphosphonic acid can be compared with other similar compounds such as:
Dimethylphosphinic acid: Similar in structure but with two methyl groups instead of one methoxy group.
Methylphosphonic acid: Contains a phosphorus atom bonded to a methyl group and two hydroxyl groups.
Ethane-1,2-diylbis(methylphosphinic acid): A more complex structure with additional functional groups.
These compounds share some chemical properties but differ in their reactivity and applications
Properties
IUPAC Name |
methoxy(methyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMMGGJCLDORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968050 | |
Record name | Methyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-53-1, 53396-53-5 | |
Record name | Monomethyl methylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC289391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrogen methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-methyl-, monomethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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